molecular formula C25H25N3O4S B2417202 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-66-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2417202
CAS RN: 898424-66-3
M. Wt: 463.55
InChI Key: TUFTWYAORHEBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Functionalization

One study highlights the unique regioselectivity in the C(sp3)-H α-alkylation of amines, where the benzoxazole moiety acts as a removable directing group. This process facilitates the selective activation of secondary amines, showcasing the utility of similar structures in synthetic chemistry for precise molecular modification (G. Lahm & T. Opatz, 2014).

Pharmacological Activities

A study on orexin receptors elucidates the role of orexin-1 and orexin-2 receptors in sleep-wake regulation, using compounds with similar dihydroisoquinolinyl motifs. The selective blockade of these receptors influences sleep architecture, indicating the potential of related compounds in developing sleep aids (C. Dugovic et al., 2009).

Antimicrobial Agents

Research into new quinazolines as potential antimicrobial agents involves the synthesis of compounds bearing core structures akin to the subject compound. These studies suggest that similar structures could possess antimicrobial properties against various pathogens (N. Desai, P. N. Shihora, & D. Moradia, 2007).

Dopaminergic Activity

The synthesis of dopaminergic tetrahydroisoquinolines, through selective hydrogenation processes, underlines the relevance of such compounds in investigating dopaminergic pathways. These molecules have shown affinity for dopamine receptors, suggesting their utility in studying neuropsychiatric disorders (I. Andreu et al., 2002).

Bioactivation and Detoxification

A study on the bioactivation of a terminal phenyl acetylene group unveils the formation of benzaldehyde and other oxidative products in the presence of N-acetyl cysteine or glutathione. This research contributes to understanding the metabolic pathways and potential detoxification mechanisms of related compounds (R. Subramanian et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-24(26-13-17-7-8-21-22(12-17)32-16-31-21)25(30)27-14-20(23-6-3-11-33-23)28-10-9-18-4-1-2-5-19(18)15-28/h1-8,11-12,20H,9-10,13-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFTWYAORHEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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